N-Acetyl-N-methyl-L-leucine

Catalog No.
S15912601
CAS No.
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-N-methyl-L-leucine

Product Name

N-Acetyl-N-methyl-L-leucine

IUPAC Name

(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1

InChI Key

PMLGUHPWWFBELQ-QMMMGPOBSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)C

N-Acetyl-N-methyl-L-leucine is a derivative of L-leucine, an essential amino acid. It belongs to the class of N-acyl-alpha amino acids, characterized by the presence of an acyl group attached to the nitrogen atom of the amino acid. This compound is synthesized through the acetylation of L-leucine, which enhances its solubility and alters its biological properties. The molecular formula for N-acetyl-N-methyl-L-leucine is C8H15NO3C_8H_{15}NO_3 with a molecular weight of approximately 173.21 g/mol .

Typical for amino acids and their derivatives. Key reactions include:

  • Acetylation: The reaction of L-leucine with acetic anhydride or acetyl chloride leads to the formation of N-acetyl-L-leucine. This reaction can be catalyzed by specific enzymes such as leucine N-acetyltransferase .
  • Hydrolysis: Under acidic or basic conditions, N-acetyl-N-methyl-L-leucine can hydrolyze back to L-leucine and acetic acid.
  • Racemization: The compound can also undergo racemization, converting between its D and L forms, particularly in the presence of strong bases or under specific thermal conditions .

N-Acetyl-N-methyl-L-leucine exhibits notable biological activities. Research indicates that acetylation alters its transport mechanisms within biological systems:

  • Transport Mechanism: Unlike L-leucine, which is transported via the L-type amino acid transporter (LAT1), N-acetyl-N-methyl-L-leucine is taken up by organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1). This switch in transport pathways may enhance its bioavailability and therapeutic potential .
  • Pharmacological Potential: The compound has been explored for its potential in treating neurological disorders due to its improved pharmacokinetic properties compared to its parent amino acid .

The synthesis of N-acetyl-N-methyl-L-leucine typically involves:

  • Direct Acetylation: L-leucine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium hydroxide) to facilitate the acetylation process. The reaction conditions are carefully controlled to optimize yield and purity .
  • Enzymatic Synthesis: Enzymatic methods using specific N-acetyltransferases can also be employed for more selective acetylation, providing a more environmentally friendly approach compared to chemical synthesis .
  • Isolation and Purification: Following synthesis, the product is usually purified through crystallization or chromatography techniques to achieve high purity levels necessary for biological studies.

N-Acetyl-N-methyl-L-leucine has several applications:

  • Pharmaceuticals: It is being investigated as a potential therapeutic agent for neurological conditions due to its altered transport properties and bioavailability compared to L-leucine .
  • Nutraceuticals: As a dietary supplement, it may be used to enhance muscle recovery and performance due to its relation to protein metabolism.
  • Research: It serves as a valuable tool in biochemical research for studying amino acid modifications and their effects on protein function.

Studies on N-acetyl-N-methyl-L-leucine have focused on its interactions with various transporters and enzymes:

  • Transport Studies: Research indicates that this compound interacts with organic anion transporters, which may facilitate its uptake in tissues where L-leucine cannot effectively penetrate .
  • Metabolic Pathways: Investigations into how this compound is metabolized reveal differences in clearance rates between its enantiomers, highlighting the importance of stereochemistry in drug design .

N-Acetyl-N-methyl-L-leucine shares structural similarities with other acetylated amino acids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-Acetyl-L-leucineAcetylated L-amino acidApproved for treating vertigo; affects transporter pathways differently than L-leucine
N-Acetyl-D-leucineAcetylated D-amino acidLess studied; may have different pharmacokinetics compared to L-isomer
N-Acetyl-L-alanineAcetylated alanineSmaller side chain; different biological activities
N-Acetyl-L-valineAcetylated valineSimilar metabolic pathway but distinct physiological effects
N-Acetyl-D-alanineAcetylated D-alanineRole in chiral interactions studied extensively

N-Acetyl-N-methyl-L-leucine is unique due to its specific structural modifications that enhance solubility and alter transport mechanisms compared to other acetylated amino acids, making it a subject of interest for therapeutic applications.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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